

The Carbapenem Core of Carpetimycin C: A Technical Guide

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Compound of Interest

Compound Name: *Carpetimycin C*

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This in-depth technical guide provides a comprehensive overview of the carbapenem core of **Carpetimycin C**, a potent β -lactam antibiotic. This document delves into its physicochemical properties, biological activity, isolation and characterization protocols, and biosynthetic pathway.

Introduction to Carpetimycin C

Carpetimycin C is a carbapenem antibiotic isolated from the culture broth of *Streptomyces* sp. KC-6643, which also produces Carpetimycins A and B.^[1] Like other carbapenems, its core structure features a bicyclic system composed of a β -lactam ring fused to a five-membered ring, which is responsible for its potent antibacterial and β -lactamase inhibitory activities.^{[2][3]} The unique substitutions on this core structure distinguish **Carpetimycin C** and modulate its biological profile.

Physicochemical Properties

The physicochemical properties of **Carpetimycin C** are summarized in the table below, based on data from its initial isolation and characterization.

Property	Value	Reference
Molecular Formula	C ₁₄ H ₂₀ N ₂ O ₇ S	[1]
Molecular Weight	376.38 g/mol	[1]
Appearance	Amorphous powder	[1]
UV λ _{max} (H ₂ O)	298 nm	[1]
Optical Rotation [α] _D ₂₄	-131° (c=1, H ₂ O)	[1]
Solubility	Soluble in water, insoluble in most organic solvents	[1]

Biological Activity

While specific quantitative data for the antimicrobial and β-lactamase inhibitory activity of **Carpetimycin C** are not extensively available in the public domain, the activity of the closely related Carpetimycins A and B provides a strong indication of its potential.

Antibacterial Activity

Carpetimycins exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[2][3] The table below summarizes the Minimum Inhibitory Concentrations (MICs) for Carpetimycin A, which is structurally very similar to **Carpetimycin C**.

Bacterial Strain	MIC (μg/mL) of Carpetimycin A
Staphylococcus aureus Smith	0.2
Staphylococcus epidermidis	0.4
Escherichia coli NIHJ	0.1
Klebsiella pneumoniae	0.2
Proteus vulgaris	0.8
Pseudomonas aeruginosa	6.25

Data extrapolated from studies on Carpetimycin A as a proxy for **Carpetimycin C** activity.

β-Lactamase Inhibition

A key feature of carbapenems is their ability to inhibit β-lactamase enzymes, which are a primary mechanism of bacterial resistance to β-lactam antibiotics. Carpetimycins A and B have demonstrated potent inhibitory activity against a range of β-lactamases.[2][3] It is highly probable that **Carpetimycin C** shares this activity. The 50% inhibitory concentrations (IC50) for Carpetimycin A against various β-lactamases are presented below.

β-Lactamase Source	IC50 (μg/mL) of Carpetimycin A
Escherichia coli R-TEM	0.003
Klebsiella pneumoniae	0.006
Proteus vulgaris	0.02
Citrobacter freundii	0.01

Data extrapolated from studies on Carpetimycin A as a proxy for **Carpetimycin C** activity.

Experimental Protocols

Fermentation and Isolation of Carpetimycin C

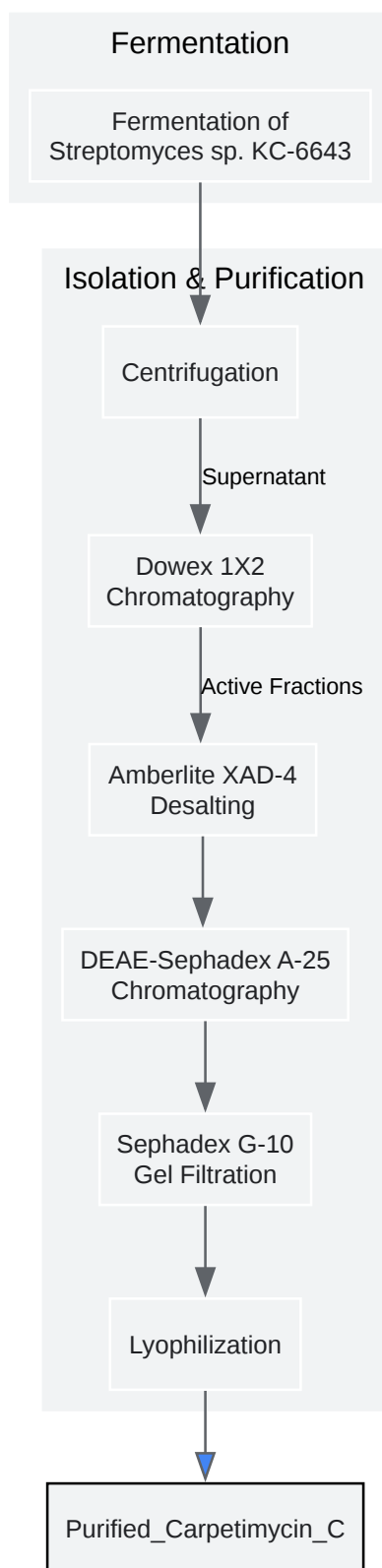
The following protocol is based on the methods described for the isolation of **Carpetimycin C** from Streptomyces sp. KC-6643.[1]

1. Fermentation:

- Strain: Streptomyces sp. KC-6643
- Medium: A suitable production medium containing soluble starch, glucose, soybean meal, and inorganic salts.
- Culture Conditions: Inoculate the production medium with a seed culture and incubate at 28°C for 4-5 days with shaking.

2. Isolation and Purification:

- Harvesting: Centrifuge the culture broth to separate the mycelium.
- Initial Purification: Adjust the pH of the supernatant to 7.0 and apply it to a column of Dowex 1X2 (Cl⁻ form) resin.
- Elution: Elute the column with a linear gradient of NaCl (0 to 1.0 M).
- Desalting: Desalt the active fractions using a column of Amberlite XAD-4 resin.
- Further Chromatography:
 - Apply the desalted solution to a column of DEAE-Sephadex A-25 and elute with a gradient of NaCl.
 - Perform gel filtration chromatography on a Sephadex G-10 column.
- Lyophilization: Lyophilize the purified active fractions to obtain **Carpetimycin C** as an amorphous powder.

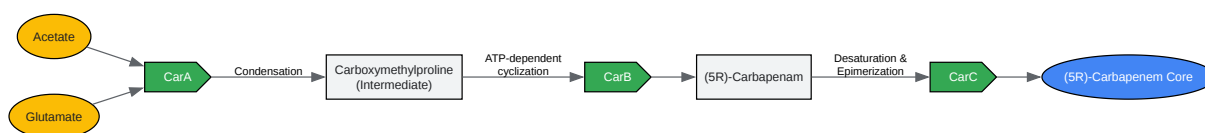


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Caption: Workflow for the isolation and purification of **Carpetimycin C**.

Biosynthesis of the Carbapenem Core

The biosynthesis of the carbapenem core in *Streptomyces* species is a complex enzymatic process. While the specific pathway for **Carpetimycin C** has not been fully elucidated, the general pathway for carbapenem formation provides a strong framework. The core is synthesized from precursors derived from acetate and glutamate.



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Caption: Generalized biosynthetic pathway of the carbapenem core.

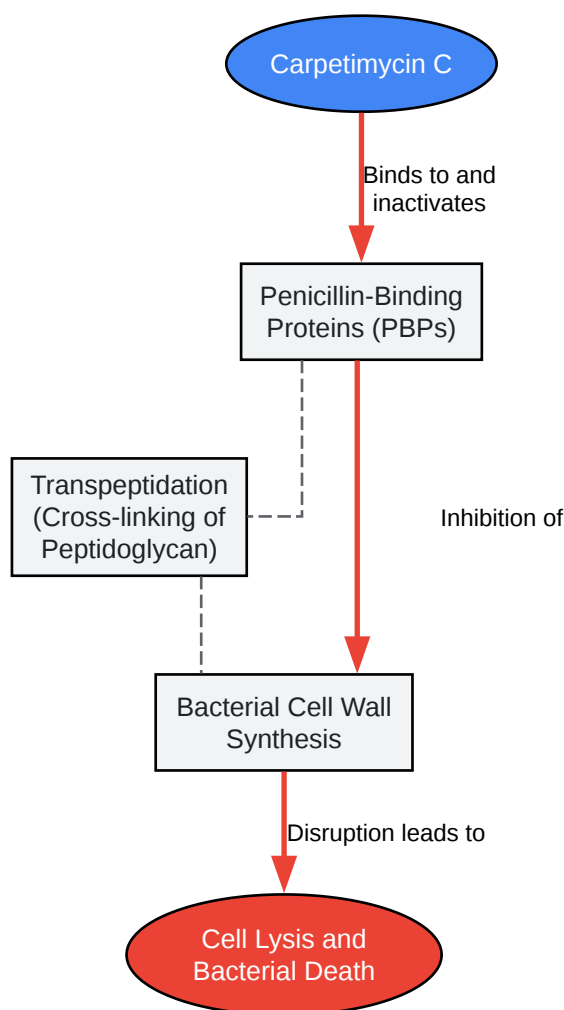
The key enzymes involved are believed to be:

- CarA: A synthase that condenses acetate and glutamate precursors.
- CarB: An ATP-dependent enzyme that catalyzes the formation of the bicyclic carbapenam ring.
- CarC: A desaturase/epimerase that introduces the double bond and sets the stereochemistry of the core.

Subsequent tailoring enzymes would then be responsible for the addition of the specific side chains found in **Carpetimycin C**.

Mechanism of Action

The primary mechanism of action of carbapenems, including **Carpetimycin C**, is the inhibition of bacterial cell wall synthesis.



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Caption: Mechanism of action of **Carpetimycin C**.

Carpetimycin C covalently binds to the active site of Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This inactivation of PBPs prevents the cross-linking of the peptidoglycan chains, leading to a weakened cell wall and ultimately, cell lysis and bacterial death.

Conclusion

The carbapenem core of **Carpetimycin C** is a key determinant of its potent biological activity. Its ability to inhibit a broad spectrum of bacteria and resist degradation by many β -lactamases makes it, and other carbapenems, crucial in the fight against antibiotic-resistant infections. Further research to fully elucidate the specific biosynthetic pathway and quantitative biological

activities of **Carpetimycin C** could pave the way for the development of novel and more effective carbapenem antibiotics.

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